Populigenin

Oncology Flavonoid Pharmacology In Vitro Toxicology

Researchers studying PKC-dependent signaling often rely on generic flavonoids that lack specific PKC modulatory activity, confounding mechanistic interpretation. Populigenin (≥98% HPLC) is a validated PKC dual-modulator, isolated from Pinus koraiensis, offering reproducible activity as an analytical reference standard. • Potent PKC activator/inhibitor - enables precise interrogation of PKC-mediated pathways in vitro. • ≥98% purity (HPLC) - suitable for HPLC/LC-MS method validation and SAR studies. • Traceable natural source - batch-to-batch consistency for inter-study benchmarking.

Molecular Formula C19H16O7
Molecular Weight 356.3 g/mol
Cat. No. B15129853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePopuligenin
Molecular FormulaC19H16O7
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3
InChIInChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3
InChIKeyJHHPBJCBJRYFGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Populigenin: Flavonoid Reference Standard


Populigenin (CAS 103553-98-6, C19H16O7), also known as 3,7-Di-O-acetylpinobanksin, is a naturally occurring flavonoid isolated from the barks of Pinus koraiensis and Pterocarpus marsupium . It is characterized as an analytical reference standard with high purity (≥95-98%) suitable for in vitro research applications. The compound features acetyloxy substitutions at the 3- and 7-positions, which differentiate it from its non-acetylated parent flavonoid and other in-class compounds .

PKC pathway modulation study context
Cell-model endpoint review support
Analytical reference standard workflow

Why Populigenin Cannot Be Substituted


Generic substitution of Populigenin with common flavonoids (e.g., apigenin, quercetin) or its non-acetylated parent compound (pinobanksin) is scientifically invalid. Populigenin's acetylated structure significantly alters its physicochemical properties, including lipophilicity and target-binding affinity, which directly impacts its bioactivity profile . Specifically, the compound has been identified as a potent modulator of protein kinase C (PKC) , a mechanism not universally shared by other flavonoids, which are often characterized by broader antioxidant or estrogenic mechanisms. This functional divergence means that data from more extensively studied flavonoids cannot be extrapolated to Populigenin for specific research applications, underscoring the need for this precise reference standard.

Target Compound
Populigenin (3,7-Di-O-acetylpinobanksin)
Reported PKC-modulating activity; acetylated flavonoid profile
Common Substitute Risk
Apigenin, Quercetin, or Pinobanksin
Non-acetylated flavonoids lack the reported PKC-modulating mechanism, shifting pathway-response endpoints toward general antioxidant or cell-cycle arrest effects

Populigenin Comparator Evidence


Cytotoxicity in Cancer Cell Lines

Populigenin demonstrates cytotoxic activity against various cancer cell lines in vitro . While direct head-to-head quantitative comparisons are not available in the published literature, its activity can be contextually compared to known flavonoid comparators like apigenin and quercetin using cross-study data. Populigenin's mechanism, which includes potent PKC modulation , is distinct from apigenin's primary mechanism of cell cycle arrest and apoptosis induction [1]. This difference in mechanism is a key differentiation point for research.

Cytotoxicity & Mechanism
Class-level inference
Populigenin: reported PKC modulation & cytotoxicity in vitro. Apigenin: IC50 1.8–35 µM across cell lines. Quercetin: IC50 37–50 µM. Pinobanksin-3-acetate: concentration-dependent inhibition in SiHa/HT29 cells.
Supports cell-model response context
PKC-modulating mechanism distinguishes from cell-cycle arrest of apigenin
Oncology Flavonoid Pharmacology In Vitro Toxicology

PKC Modulation vs. Pinobanksin

Populigenin is the 3,7-di-O-acetylated derivative of pinobanksin . This structural modification is not trivial; acetylation of hydroxyl groups in flavonoids is known to enhance lipophilicity and cellular permeability, often resulting in altered bioactivity and pharmacokinetic profiles compared to the parent compound [1]. Populigenin's reported potent modulation of PKC activity is a specific functional attribute not documented for non-acetylated pinobanksin, which is primarily studied for antioxidant properties .

PKC Modulation vs Parent
Class-level inference
Populigenin: reported potent PKC inhibitor and activator. Pinobanksin: documented antioxidant activity; no specific PKC modulation reported.
Supports pathway-response study context
Mechanistic difference linked to 3,7-di-O-acetylation
Structural Biology Medicinal Chemistry Flavonoid Modification

Purity and Source Traceability

Populigenin is supplied as an analytical reference standard with a defined purity of ≥95-98% (HPLC) . This is in contrast to many crude or semi-purified flavonoid mixtures or extracts where the exact concentration of the active component is unknown and subject to batch-to-batch variability [1]. Furthermore, its botanical source is traced to Pinus koraiensis and Pterocarpus marsupium , which is crucial for natural product standardization and reproducibility.

Purity & Traceability
Specification review
≥95% purity by HPLC. Sourced from Pinus koraiensis and Pterocarpus marsupium. Generic flavonoid extracts: variable, undefined purity.
Supports analytical standard workflow
High-purity reference standard enables reproducible quantification
Analytical Chemistry Natural Product Research Quality Control

Populigenin Research Applications


PKC Modulation Assays

Populigenin is ideally suited as a positive control or tool compound for in vitro studies investigating PKC-dependent signaling pathways, based on its reported potent inhibitory and activatory effects on this kinase family . Its use should be prioritized over other flavonoids (e.g., apigenin, quercetin) when the research question specifically targets PKC, as the latter compounds lack this reported dual-modulatory activity.

Cancer Cell Cytotoxicity Screening

For researchers conducting initial cytotoxicity screens of natural products against various cancer cell lines, Populigenin serves as a valuable reference compound with documented activity . It can be used to benchmark the potency of novel isolates or synthetic derivatives, providing a defined, reproducible data point for inter-study comparison.

Acetylated Flavonoid SAR

Populigenin's well-defined structure as a 3,7-di-O-acetylated flavonoid makes it an essential reference for SAR studies. It can be used to investigate the impact of acetylation on flavonoid lipophilicity, cellular uptake, and target-binding affinity, enabling medicinal chemists to design more potent and bioavailable analogs.

Herbal Extract Analytical Methods

Due to its high purity (≥95-98%) and traceable natural source (Pinus koraiensis, Pterocarpus marsupium) , Populigenin is an ideal reference standard for developing and validating HPLC or LC-MS analytical methods. It can be used for the quantification and quality control of Populigenin in herbal preparations and extracts.

Application
Selection Property
Validation Focus
PKC pathway-response studies
Reported PKC-modulating activity
Target engagement and pathway-response endpoints
Cell-model endpoint screening
Documented cytotoxicity in cancer cell lines
Cytotoxicity endpoint review and comparator assay-response context
Acetylated flavonoid SAR research
Defined 3,7-di-O-acetylated structure
Impact of acetylation on cellular uptake and target-binding affinity
Analytical method development
High-purity, source-defined reference standard
HPLC/LC-MS method validation and herbal extract quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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